
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperazine moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry . It is primarily used for research purposes and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, which is then oxidized to yield the desired compound . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using hydrazine derivatives under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include hydrazines, ketones, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its potential as an anti-inflammatory agent has shown promising results.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate receptor binding, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride can be compared to other pyrazole derivatives such as:
1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the piperazine moiety.
4-(2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl)morpholine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its combination of the pyrazole and piperazine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H18Cl2N4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
1-[1-(1H-pyrazol-4-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-8(9-6-11-12-7-9)13-4-2-10-3-5-13;;/h6-8,10H,2-5H2,1H3,(H,11,12);2*1H |
Clave InChI |
XONVVLJAXYWEPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CNN=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


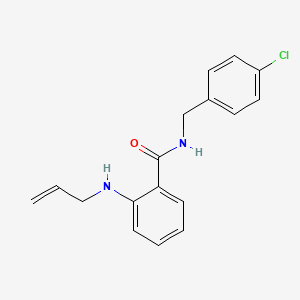

![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
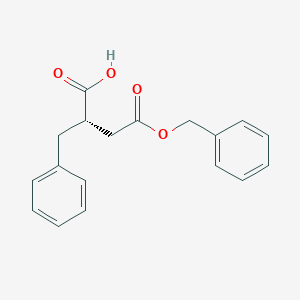
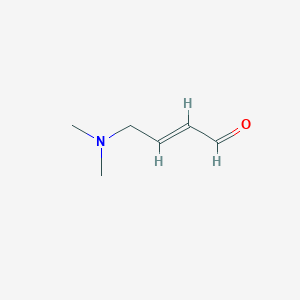
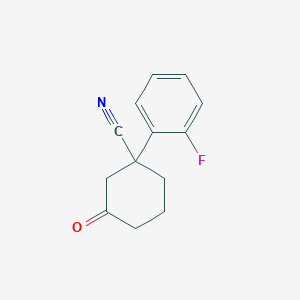
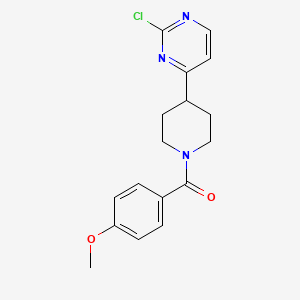


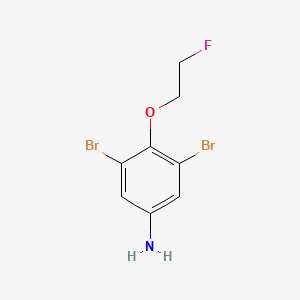
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
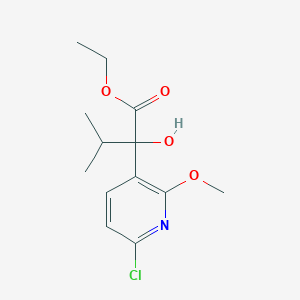

![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)
